N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide
Overview
Description
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide is a complex organic compound featuring a thiazolidine ring, a methoxyphenyl group, and an oxamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . The cell cycle controls cell growth and division, and any alterations to this pathway can have significant downstream effects, potentially leading to changes in cell proliferation and growth.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CDK2 . By potentially inhibiting CDK2 activity, the compound could affect the cell cycle, leading to changes in cell growth and division.
Biochemical Analysis
Biochemical Properties
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound’s interaction with CDK2 suggests its potential as an inhibitor, which could be valuable in cancer treatment by preventing uncontrolled cell proliferation. Additionally, the presence of the thiazolidine ring enhances its pharmacological properties, making it a versatile molecule in medicinal chemistry .
Cellular Effects
The effects of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells . Moreover, the compound’s antioxidant properties contribute to its neuroprotective and anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases .
Molecular Mechanism
At the molecular level, N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide exerts its effects through various mechanisms. It binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest . This binding interaction is crucial for its potential use as an anticancer agent. Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies further support these findings, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues . The compound’s ability to cross the blood-brain barrier further enhances its potential for treating neurological disorders.
Subcellular Localization
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxamide moiety through a condensation reaction with an appropriate amine and acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
- Thiazolidine derivatives with various substituents
Uniqueness
N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-3-7-16-14(19)15(20)17-12-10-11(5-6-13(12)23-2)18-8-4-9-24(18,21)22/h3,5-6,10H,1,4,7-9H2,2H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNCYHWAAYCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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